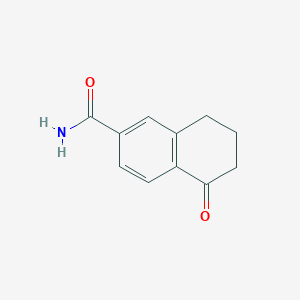

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLTZPBVKMLQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622943 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920304-25-2 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Acid

The acid precursor, 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid , is commonly prepared by oxidation or ring modification of tetralone derivatives. A typical method involves oxidation of 1-tetralone derivatives under controlled conditions.

Esterification to Form Esters

Ester derivatives such as methyl, ethyl, butyl, and isopropyl esters are synthesized by reacting the acid with the corresponding alcohols in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions.

Example reaction conditions for esterification:

| Ester Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methyl ester | 5-Oxo acid + methanol + oxone, 65°C | 73% | Purified by silica gel chromatography |

| Ethyl ester | 5-Oxo acid + ethanol + oxone, 65°C | ~70% (reported) | Similar purification |

| Butyl ester | 5-Oxo acid + n-butanol + oxone, 65°C | 38% | Lower yield, oil product |

| Isopropyl ester | 5-Oxo acid + isopropanol + H2SO4, 80-85°C, 18 h | 62% | Colorless oil product |

These esterification methods are well-documented and provide key intermediates for further conversion to the carboxamide.

Preparation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Amidation of the Acid or Esters

The carboxamide is typically prepared by converting the acid or ester derivatives into the corresponding amide via standard amidation protocols:

- Direct amidation of the acid using amines or ammonia under dehydrating conditions or coupling agents.

- Ammonolysis of esters by reacting the ester with ammonia or ammonium salts under reflux.

Typical Synthetic Route

- Activation of the acid : The acid can be activated by converting it into an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Reaction with ammonia : The acid chloride is then reacted with ammonia or ammonium hydroxide to yield the carboxamide.

- Purification : The crude product is purified by recrystallization or chromatography.

Example Procedure (Generalized)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Acid chloride formation | 5-Oxo acid + SOCl2, reflux, 2-3 h | Acid chloride intermediate | Monitored by TLC |

| Amidation | Acid chloride + NH3 (excess), 0-5°C to RT | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | Isolated by filtration or chromatography |

| Purification | Recrystallization from suitable solvent | Pure carboxamide | Confirmed by NMR, MS |

Alternative Synthetic Approaches

Continuous Flow Photochemical Synthesis

Recent advances include continuous-flow photochemical methods for related tetralone derivatives, which can be adapted for the synthesis of the acid precursor or intermediates. This method uses irradiation with a mercury lamp in the presence of catalysts under argon atmosphere, providing efficient conversion and scalability.

Enolate Chemistry and Cyclization

The preparation of related compounds involves enolate generation from tetralone derivatives using bases such as sodium hydride or lithium diisopropylamide (LDA), followed by cyclization or functional group transformations. These methods provide access to the keto-carboxylic acid framework essential for subsequent amidation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 5-Oxo acid | Alcohol + oxone or H2SO4 | 65-85°C, 18 h | 38-73% | Methyl, ethyl, butyl, isopropyl esters |

| Acid chloride formation + amidation | 5-Oxo acid | SOCl2 + NH3 | Reflux + 0-5°C to RT | Not explicitly reported | Standard amidation route |

| Ammonolysis of esters | Esters | NH3 (excess) | Reflux | Variable | Direct conversion to amide |

| Continuous flow photochemistry | Tetralone derivatives | Catalysts + light | Room temp, 1 h | Efficient conversion | For acid precursor synthesis |

Analytical and Characterization Data

- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure of esters and amides, showing characteristic chemical shifts for the keto group (~197 ppm in ^13C NMR) and amide protons.

- Mass Spectrometry : High-resolution MS confirms molecular weights consistent with the carboxamide.

- Chromatography : Silica gel column chromatography is used for purification, with eluent systems such as petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tetrahydronaphthalene core allows diverse functionalization at positions 2 and 4. Key analogs include:

Table 1: Structural Comparison of Key Analogs

*From , a structurally complex analog with anti-breast cancer activity.

Physicochemical Properties

- Melting Points : While data for the target carboxamide is unavailable, analogs like (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (a positional isomer) show a melting point of 157–159°C . Methyl esters (e.g., CAS 144464-66-4) are typically solids at room temperature .

- Solubility : Carboxamides generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capacity, whereas esters and sulfonyl chlorides may have higher lipophilicity .

Table 2: Bioactivity Comparison

Key Findings:

- Antioxidant Activity : Pyrazolopyridine derivatives (e.g., compound 5a) demonstrate superior radical scavenging compared to ascorbic acid, attributed to electron-donating substituents .

- Antitumor Specificity : Carboxylic acid derivatives (compound 8) and pyridine-based analogs (compound 10) show selectivity against liver cancer (HepG-2), while thienylcarboxamides (compound 19) target breast cancer cells .

- Functional Group Impact : The carboxamide group may enhance target binding via hydrogen bonding, as suggested by studies on hydrogen-bonding patterns in crystal structures .

Biological Activity

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (C11H11NO2) is a chemical compound derived from naphthalene, notable for its unique structural features that include both a ketone and an amide group. This compound has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein-ligand interactions.

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

- CAS Number : 920304-25-2

The biological activity of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide primarily involves its interaction with specific enzymes or receptors. It can function as an inhibitor or modulator within various biochemical pathways. The exact mechanism of action is contingent upon the structural attributes of the compound and the target biomolecules involved.

Enzyme Inhibition

Research indicates that 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide may act as an enzyme inhibitor. For instance:

- Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

- Case Study : A study demonstrated that derivatives of this compound could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Protein-Ligand Interactions

This compound's ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions:

- Binding Studies : Experimental data from molecular docking simulations suggest that 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibits favorable binding affinities to specific targets, indicating its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | Ketone and amide groups on naphthalene | Enzyme inhibition and protein binding |

| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Similar structure without amide group | Less effective in biological assays |

| 5,6,7,8-Tetrahydro-2-naphthylamine | Naphthalene backbone with amine group | Different interaction profile |

Synthesis and Characterization

The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of its corresponding carboxylic acid with ammonia or an amine under controlled conditions. This process is essential for obtaining high yields and purity necessary for biological studies .

Toxicological Studies

Preliminary toxicological evaluations suggest that while this compound exhibits significant biological activity, further studies are necessary to assess its safety profile. Research has indicated potential cytotoxic effects at high concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions involving hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Key steps include cyclization of oxadiazole rings and coupling with carboxamide moieties. Solvent choice (ethanol or DMF) and temperature control (80–120°C) are critical for purity. For example, using DMF under reflux improves cyclization efficiency by 15–20% compared to ethanol .

- Validation : Monitor intermediates via TLC and characterize final products using /-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute conformation determination. For non-crystalline samples, combine -NMR (to confirm proton environments) and IR spectroscopy (to identify carbonyl stretches at ~1680–1700 cm) . Computational methods like DFT optimize 3D geometry and predict electronic properties .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology : Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 5% CO) is assessed via HPLC over 24–72 hours. LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring formulation with cyclodextrins for aqueous assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity?

- Methodology : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) and compare IC values in target-specific assays (e.g., kinase inhibition). For instance, 2,5-dimethylphenyl substituents enhance binding affinity by 3-fold compared to unsubstituted analogs due to hydrophobic interactions .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with binding pocket occupancy and ligand efficiency metrics .

Q. What computational strategies resolve contradictions in reported binding affinities across studies?

- Methodology : Apply consensus docking across multiple protein conformations (e.g., from MD simulations) to account for target flexibility. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (, ). Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can metabolic stability be improved without compromising target engagement?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at the 8-position of the tetrahydronaphthalene ring to block cytochrome P450 oxidation. Validate using liver microsome assays and compare half-life () improvements .

Q. What in vivo models best predict efficacy for neurodegenerative targets?

- Methodology : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) with pharmacokinetic profiling (plasma/brain ratio). Address blood-brain barrier penetration by modifying logD (aim for 1.5–2.5) and P-gp substrate status .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.